molecular formula C16H17ClN2O4S2 B2605920 Methyl 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate CAS No. 895262-30-3

Methyl 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate

Cat. No.: B2605920
CAS No.: 895262-30-3
M. Wt: 400.89
InChI Key: BLFCBVLPZSJFRN-UHFFFAOYSA-N
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Description

Methyl 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate is a complex organic compound that features a thiophene ring, a piperazine moiety, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate typically involves multiple steps. One common route includes the following steps:

    Formation of the Piperazine Derivative: The piperazine derivative is synthesized by reacting 3-chlorophenylamine with piperazine in the presence of a suitable solvent and catalyst.

    Sulfonylation: The piperazine derivative is then sulfonylated using a sulfonyl chloride reagent to introduce the sulfonyl group.

    Coupling with Thiophene: The sulfonylated piperazine derivative is coupled with a thiophene-2-carboxylate ester under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and thiophene moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the thiophene and piperazine rings.

    Reduction: Reduced forms of the sulfonyl and ester groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom or other reactive sites.

Scientific Research Applications

Methyl 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors.

    Biological Studies: It is used in studies exploring its interactions with biological macromolecules, providing insights into its potential therapeutic effects.

Mechanism of Action

The mechanism of action of Methyl 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate involves its interaction with specific molecular targets. The piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The sulfonyl group may enhance the compound’s binding affinity and specificity for these targets, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-{[4-(4-bromophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate
  • Methyl 3-{[4-(3-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate

Uniqueness

Methyl 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate is unique due to the presence of the 3-chlorophenyl group, which may confer distinct electronic and steric properties compared to its analogs. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable subject of study in various research fields.

Properties

IUPAC Name

methyl 3-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O4S2/c1-23-16(20)15-14(5-10-24-15)25(21,22)19-8-6-18(7-9-19)13-4-2-3-12(17)11-13/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLFCBVLPZSJFRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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